2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene
Overview
Description
2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene can be achieved through several methods. One common approach involves the halogenation of 3-(2-chloro-4-fluorophenyl)-1-propene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or ethanol.
Addition Reactions: Reagents such as bromine, hydrogen chloride, and other halogens are used. These reactions often require a catalyst and are conducted at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include 3-(2-chloro-4-fluorophenyl)-1-propanol, 3-(2-chloro-4-fluorophenyl)-1-propylamine, and 3-(2-chloro-4-fluorophenyl)-1-propylthiol.
Addition Reactions: Products include 2,3-dibromo-3-(2-chloro-4-fluorophenyl)propane and 3-(2-chloro-4-fluorophenyl)-1-bromopropane.
Oxidation and Reduction Reactions: Products include 3-(2-chloro-4-fluorophenyl)propane-1,2-diol and 3-(2-chloro-4-fluorophenyl)propane.
Scientific Research Applications
2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other organic compounds. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved may include halogenation, alkylation, and other electrophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorophenylboronic acid
- 5-Bromo-2-chlorophenol
- 2-Fluorophenylboronic acid
Uniqueness
2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene is unique due to the presence of multiple halogen atoms, which impart distinct reactivity and chemical properties. Compared to similar compounds, it offers a versatile platform for various chemical transformations and applications in research and industry .
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-chloro-4-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClF/c1-6(10)4-7-2-3-8(12)5-9(7)11/h2-3,5H,1,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYGDYOMSAUGME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=C(C=C(C=C1)F)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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